An In-depth Technical Guide to 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
An In-depth Technical Guide to 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride (CAS No. 1095545-12-2). Due to the limited availability of direct experimental data for this specific compound, this document combines information from chemical supplier databases, predictive modeling, and data from structurally related compounds to offer a thorough profile. This guide covers physicochemical properties, potential biological activities, and detailed experimental protocols for the determination of key parameters. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and further research.
Introduction
3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is a pyrrolidine derivative featuring a trifluoromethylphenyl substituent. The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous biologically active compounds. The trifluoromethyl group is a key functional group in modern drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. This guide aims to consolidate the available information on the hydrochloride salt of this compound to support its use in research and drug development.
Physicochemical Properties
Precise experimental data for 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is not extensively published. The following tables summarize the available and predicted data for the compound.
General Properties
| Property | Value | Source |
| Chemical Name | 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride | ChemScene, Chemdad[1][2] |
| CAS Number | 1095545-12-2 | ChemScene, Chemdad[1][2] |
| Molecular Formula | C₁₁H₁₃ClF₃N | ChemScene, Chemdad[1][2] |
| Molecular Weight | 251.68 g/mol | ChemScene, Chemdad[1][2] |
| Appearance | White to off-white powder (predicted) | General observation for similar compounds |
| Storage Temperature | Inert atmosphere, Room Temperature | Chemdad[2] |
Predicted Physicochemical Data
The following data for the free base, 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine, has been predicted using computational models to provide an estimation of its properties.
| Property | Predicted Value | Method/Software |
| pKa (of the conjugate acid) | 9.5 ± 0.5 | ACD/Labs Percepta |
| logP | 2.8 ± 0.3 | ACD/Labs Percepta |
| Boiling Point | 255.7 ± 40.0 °C at 760 mmHg | ACD/Labs Percepta |
| Melting Point | Not available | - |
| Water Solubility | Predicted to be low for the free base; the hydrochloride salt is expected to have higher water solubility. | General chemical principles |
Synthesis and Characterization
Conceptual Synthetic Workflow
A common approach to synthesizing 3-arylpyrrolidines involves the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction and cyclization.
Caption: Conceptual synthetic workflow for 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride.
Potential Biological Activities and Signaling Pathways
Direct biological studies on 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride are not publicly available. However, the biological activities of structurally related phenylpyrrolidinone and phenylpyrrolidine derivatives can provide insights into its potential therapeutic applications.
Phenylpyrrolidinone derivatives have been investigated for a range of biological activities, including anticancer, and neuroprotective effects. The specific substitutions on the phenyl ring and the pyrrolidinone core are critical determinants of their biological activity. For instance, some phenylpyrrolidinone derivatives have been shown to act as inhibitors of the TrkA receptor signaling pathway, which is involved in neuronal differentiation and survival.
The trifluoromethyl group is known to enhance the biological activity of many compounds due to its high electronegativity and lipophilicity.[3] These properties can improve a compound's ability to cross cell membranes and interact with biological targets.
Potential Signaling Pathway Involvement: TrkA Receptor Pathway
Given that some phenylpyrrolidinone derivatives modulate the TrkA receptor pathway, it is plausible that 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine could interact with similar targets. The following diagram illustrates a simplified TrkA signaling pathway.
Caption: Simplified TrkA signaling pathway and potential inhibition by phenylpyrrolidine derivatives.
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physicochemical properties of amine hydrochloride compounds.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
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Sample Preparation: A small amount of the dry, finely powdered 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a rapid rate (10-20 °C/min) to determine an approximate melting range.
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A second sample is then heated to a temperature approximately 20 °C below the approximate melting point.
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The heating rate is then slowed to 1-2 °C/min.
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The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
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Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in water at a specified temperature.
Methodology:
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Preparation of Saturated Solution: An excess amount of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is added to a known volume of deionized water in a sealed flask.
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Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Collection and Preparation:
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The suspension is allowed to stand to allow the undissolved solid to settle.
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A sample of the supernatant is withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is expressed in units of mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the protonated amine.
Methodology:
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Sample Preparation: A known concentration of 3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) if the compound has low water solubility.
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Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator.
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Titration:
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
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The pH of the solution is recorded after each addition of the titrant.
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Data Analysis:
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized.
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Conclusion
3-(4-(Trifluoromethyl)Phenyl)Pyrrolidine Hydrochloride is a compound with potential for further investigation in drug discovery and development, owing to its structural motifs. While experimental data is currently limited, this guide provides a foundational understanding of its basic properties through a combination of available data and computational predictions. The provided experimental protocols offer a starting point for researchers to generate precise data for this compound. Further studies are warranted to fully elucidate its physicochemical properties and biological activities.
